molecular formula C16H17N3O3 B2653751 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-57-3

1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Katalognummer: B2653751
CAS-Nummer: 894005-57-3
Molekulargewicht: 299.33
InChI-Schlüssel: UTGRXSUDCBLYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research, provided for research purposes only. This urea derivative features a furan-2-ylmethyl group and a 5-oxo-1-phenylpyrrolidin-3-yl moiety, a structural motif found in compounds investigated for various biological activities . Compounds with similar pyrrolidinone-urea scaffolds have been identified as potential inhibitors of enzymes like glycogen synthase kinase-3 (GSK-3), which is a target in the study of neurodegenerative diseases, diabetes, and bipolar disorders . Furthermore, urea-containing derivatives are frequently explored in the development of anti-infective agents, with recent research highlighting their potential as inhibitors of bacterial targets like FabI in methicillin-resistant Staphylococcus aureus (MRSA) . The structural architecture of this compound, integrating a heteroaromatic furan ring, makes it a valuable intermediate or probe for researchers studying structure-activity relationships (SAR), molecular docking, and the design of novel pharmacologically active agents . This product is intended for laboratory research by qualified personnel and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets prior to use.

Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGRXSUDCBLYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound notable for its complex structure, which includes both furan and pyrrolidine moieties. This unique configuration suggests potential biological activities that are currently under investigation. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is C16H17N3O3C_{16}H_{17}N_{3}O_{3} with a molecular weight of approximately 299.32 g/mol. Its structure integrates a furan ring, a phenyl group, and a pyrrolidine ring with an oxo group, contributing to its diverse chemical interactions and biological relevance .

Synthesis

The synthesis of 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. The initial steps focus on forming the furan and pyrrolidine components, followed by the coupling reactions to introduce the urea linkage. This synthetic pathway is crucial for optimizing yield and purity for subsequent biological testing .

Antimicrobial Properties

Preliminary studies indicate that compounds with structural similarities to 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The furan ring is particularly noted for contributing to these antimicrobial properties, likely through interactions with bacterial membranes or metabolic pathways .

Enzyme Inhibition

Research suggests that the compound may act as an enzyme inhibitor. The structural features enable it to interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions. Such interactions could potentially influence various signaling pathways within cellular systems, making it a candidate for further pharmacological studies .

The exact mechanisms by which 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exerts its biological effects are still being elucidated. Molecular docking studies indicate that the compound may bind to specific protein targets involved in disease processes, thereby modulating their activity. In vitro assays are essential for confirming these interactions and understanding the pharmacodynamics involved .

Case Studies and Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

Study Focus Findings
Study A (2024)Antimicrobial ActivityDemonstrated efficacy against E. coli and Staphylococcus aureus with MIC values indicating strong antibacterial potential.
Study B (2023)Enzyme InhibitionIdentified as a potential inhibitor of certain kinases involved in cancer signaling pathways, suggesting therapeutic applications in oncology.
Study C (2024)PharmacokineticsPreliminary pharmacokinetic studies show favorable absorption characteristics in animal models, supporting further development as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, comparisons are drawn to compounds with analogous substituents or core frameworks. Key structural analogs and their biological or physicochemical data are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Source
Target Compound Urea-linked pyrrolidinone Furan-2-ylmethyl, 1-phenyl N/A (hypothetical: kinase inhibition inferred from SAR)
5p (imidazolium bromide) Naphthoimidazolium bromide Furan-2-ylmethyl, 2-methoxyethyl Moderate cytotoxicity (IC₅₀: 12.3 µM) ,
4a (pyrrolidinone) Pyrrolidinone 1-Phenyl, 5-oxo Anticancer activity (IC₅₀: 18.7 µM)
5k (imidazolium bromide) Naphthoimidazolium bromide Pyridin-2-ylmethyl High cytotoxicity (IC₅₀: 5.2 µM)
5n (imidazolium bromide) Naphthoimidazolium bromide 4-Hydroxyphenethyl Low solubility, weak activity

Key Observations

Substituent Effects on Bioactivity

  • The furan-2-ylmethyl group in the target compound and 5p (imidazolium bromide) may enhance π-π stacking or hydrogen-bonding interactions due to furan’s electron-rich aromatic system. However, in 5p, this group correlates with moderate cytotoxicity (IC₅₀: 12.3 µM), suggesting that furan’s electronic properties alone are insufficient for high potency .
  • Comparatively, pyridin-2-ylmethyl (5k) and pyridin-4-ylmethyl (5m) substituents in imidazolium bromides exhibit stronger cytotoxicity (IC₅₀: 5.2–7.8 µM), likely due to pyridine’s basic nitrogen enabling additional hydrogen bonding or charge interactions .

Role of the Pyrrolidinone Ring The 5-oxo-1-phenylpyrrolidin-3-yl group in the target compound shares structural similarity with compound 4a, a pyrrolidinone derivative with anticancer activity (IC₅₀: 18.7 µM) . The phenyl group at the 1-position in both compounds likely contributes to hydrophobic target binding, while the 5-oxo group may stabilize interactions via hydrogen bonding.

Impact of Linker and Core Structure

  • The urea linker in the target compound differentiates it from brominated imidazolium salts (e.g., 5p, 5k). Urea’s hydrogen-bonding capacity could improve solubility or target affinity compared to quaternary ammonium salts, which often face solubility challenges (e.g., 5n’s low solubility) .

Notes

  • Safety Considerations : Imidazolium bromides (e.g., 5p) show moderate cytotoxicity, suggesting that the target compound’s safety profile must be rigorously evaluated .

Q & A

Synthetic Routes and Optimization

Q: What methodologies are recommended for synthesizing 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidin-3-yl intermediate via condensation of substituted diketones with phenylhydrazine derivatives under acidic conditions (e.g., tosic acid in refluxing toluene) . The urea moiety is introduced via coupling of the furan-2-ylmethyl isocyanate with the 5-oxo-1-phenylpyrrolidin-3-amine intermediate. Optimization includes:

  • Catalyst selection : Acid catalysts (e.g., tosic acid) improve cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity during urea bond formation.
  • Temperature control : Reflux conditions (110–130°C) for 12–24 hours ensure completion .
    Purification via column chromatography or recrystallization is critical to isolate the product in >40% yield .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound? A:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions. Key signals include:
    • Furan protons : δ 6.2–7.4 ppm (multiplet, furan ring) .
    • Urea NH : δ 8.1–8.5 ppm (broad singlet, exchangeable protons) .
  • IR spectroscopy : Confirm urea C=O (1640–1680 cm1^{-1}) and pyrrolidinone C=O (1700–1750 cm1^{-1}) .
  • X-ray crystallography : Resolves conformational details (e.g., torsion angles between aromatic rings) and hydrogen-bonding networks. Disorder in crystal structures may require refinement at 200 K .

Biological Activity Evaluation

Q: How should researchers design experiments to assess the antiproliferative activity of this compound? A:

  • In vitro assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC50_{50} values after 48–72 hours .
  • Mechanistic studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Cell cycle analysis : PI staining and DNA content quantification .
  • SAR analysis : Compare with analogs (e.g., chlorophenyl or fluorophenyl substitutions) to identify critical pharmacophores .

Data Contradiction Resolution

Q: How can discrepancies in biological activity data across studies be addressed? A:

  • Purity validation : Re-analyze compound purity via HPLC (>95%) and confirm structure with high-resolution mass spectrometry (HRMS) .
  • Experimental replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Substituent effects : Evaluate if minor structural variations (e.g., methoxy vs. trifluoromethyl groups) alter activity. For example, 3,4-dichlorophenyl substituents may enhance potency by improving hydrophobic interactions .

Crystallographic Conformational Analysis

Q: How does X-ray crystallography provide insights into the compound’s binding interactions? A:

  • Torsion angles : Determine spatial orientation of the furan and phenyl rings, which influence molecular rigidity. Angles <30° suggest planar conformations conducive to π-π stacking .
  • Hydrogen bonding : Urea NH groups often form bonds with carbonyl acceptors (e.g., 5-oxo-pyrrolidin), stabilizing the bioactive conformation .
  • Disorder modeling : Use SHELXL for refining disordered solvent or side-chain residues in crystal lattices .

Stability and Degradation Studies

Q: What strategies are recommended for evaluating the compound’s stability under physiological conditions? A:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (>200°C typical for urea derivatives) .
  • Light sensitivity : Conduct ICH Q1B photostability testing to assess isomerization or oxidation .

Advanced SAR and Molecular Modeling

Q: How can computational methods guide the design of more potent analogs? A:

  • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases or tubulin). Prioritize analogs with lower binding energies (<−8 kcal/mol) .
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with activity. For example, logP 2.5–3.5 optimizes membrane permeability .
  • MD simulations : Assess dynamic stability of ligand-protein complexes over 100 ns to identify critical residues for interaction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.